1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
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Overview
Description
1-(Iodomethyl)-7,7-dimethylbicyclo[221]heptan-2-one is a chemical compound with a unique bicyclic structure It is characterized by the presence of an iodomethyl group attached to a bicyclo[221]heptane framework, which is further substituted with two methyl groups at the 7th position and a ketone group at the 2nd position
Preparation Methods
The synthesis of 1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane scaffold.
Ketone Formation: The ketone group at the 2nd position is introduced through an oxidation reaction, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands .
Chemical Reactions Analysis
1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify the existing ketone group.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, strong bases for deprotonation, and various solvents to facilitate the reactions .
Scientific Research Applications
1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe to investigate biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism by which 1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one can be compared with other similar compounds, such as:
1-(Iodomethyl)-2-azabicyclo[2.2.1]heptan-3-one: This compound has a similar bicyclic structure but contains a nitrogen atom in the ring, which can influence its reactivity and biological activity.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one:
2,5-Diazabicyclo[2.2.1]heptane derivatives: These compounds contain two nitrogen atoms in the bicyclic structure and are used in different chemical and biological contexts
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IO/c1-9(2)7-3-4-10(9,6-11)8(12)5-7/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYSDWDPNRZEJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CI)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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